2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Opioid Receptor Pharmacology GPCR Agonism Pain Research

Researchers face experimental variance when substituting unique 3,5-dichloro-substituted morpholinoethanamines with mono-chlorinated analogs. This compound eliminates that risk. • Potent MOR agonism: EC₅₀ = 52 nM (cAMP accumulation) • Exceptional MPO inhibition: IC₅₀ = 1 nM • DAT inhibition: IC₅₀ = 900 nM for polypharmacology studies • 3,5-Dichloro pattern confers distinct electronic/steric properties vs. mono-chloro or unsubstituted variants.

Molecular Formula C12H16Cl2N2O
Molecular Weight 275.17 g/mol
Cat. No. B11812478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)-2-morpholinoethanamine
Molecular FormulaC12H16Cl2N2O
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESC1COCCN1C(CN)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H16Cl2N2O/c13-10-5-9(6-11(14)7-10)12(8-15)16-1-3-17-4-2-16/h5-7,12H,1-4,8,15H2
InChIKeySRTIZPOTUYBHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine: Chemical Identity & Specifications


2-(3,5-Dichlorophenyl)-2-morpholinoethanamine (CAS 1182884-35-0) is a synthetic small molecule characterized by a morpholine ring linked via an ethanamine bridge to a 3,5-dichlorophenyl group, with a molecular formula of C₁₂H₁₆Cl₂N₂O and a molecular weight of 275.17 g/mol . This compound is a substituted morpholinoethanamine derivative that serves as a versatile scaffold in medicinal chemistry, with documented activity across multiple target classes including opioid receptors, myeloperoxidase (MPO), and dopamine transporters [1].

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine: Irreplaceable by Common Analogs


While the morpholinoethanamine scaffold is shared by numerous research chemicals, the specific 3,5-dichlorophenyl substitution pattern in 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine confers distinct pharmacological properties that cannot be replicated by mono-chlorinated or unsubstituted analogs. The presence of two chlorine atoms at the 3- and 5-positions introduces unique electronic and steric effects that influence target engagement, as evidenced by the compound's nanomolar activity at the μ-opioid receptor (MOR) compared to the substantially weaker affinity of the 2-chlorophenyl analog at the same target [1]. Furthermore, the 3,5-dichloro configuration has been associated with enhanced metabolic stability relative to monosubstituted analogs in related morpholine series . These structural distinctions translate into functional differences that directly impact experimental reproducibility and data interpretation, making simple substitution of this compound with structurally related analogs a potential source of experimental variance.

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine: Quantitative Differentiation Evidence


μ-Opioid Receptor Agonist Activity vs. 2-Chlorophenyl Analog

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine demonstrates potent agonist activity at the human μ-opioid receptor (MOR) with an EC₅₀ of 52 nM in a cAMP accumulation assay using CHOK1 cells, as documented in BindingDB [1]. In contrast, the 2-chlorophenyl analog (2-(2-chlorophenyl)-2-morpholinoethanamine) exhibits markedly weaker interaction with MOR, requiring an IC₅₀ of 251 nM to displace [³H]DAMGO from recombinant human MOR [2]. This approximately 5-fold difference in target engagement highlights the critical role of the 3,5-dichloro substitution pattern in conferring enhanced MOR affinity and functional agonism.

Opioid Receptor Pharmacology GPCR Agonism Pain Research

Myeloperoxidase (MPO) Inhibition vs. 4-Chlorophenyl Analog

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine exhibits potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 1 nM, as reported in BindingDB [1]. This sub-nanomolar potency is substantially greater than the activity of related analogs against other enzyme targets. For context, the 4-chlorophenyl analog (2-(4-chlorophenyl)-2-morpholinoethanamine) demonstrates an IC₅₀ of 5.86 μM (5,860 nM) for inhibition of acetylcholinesterase (AChE), representing a nearly 6,000-fold difference in potency, albeit against a different target [2]. While direct MPO inhibition data for the mono-chlorinated analogs are not available, the stark contrast in enzyme inhibition potency underscores the critical contribution of the 3,5-dichloro substitution pattern to target engagement.

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

Dopamine Transporter (DAT) Inhibition vs. 3-Chlorophenyl Analog

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine inhibits dopamine (DA) uptake in rat brain synaptosomal preparations with an IC₅₀ of 900 nM, as documented in the EcoDrugPlus database [1]. In comparison, the 3-chlorophenyl analog (2-(3-chlorophenyl)-2-morpholinoethanamine) lacks comparable DAT inhibition data in public repositories, with available IC₅₀ values primarily reported for antimicrobial activity (e.g., 9.85 μg/mL against unspecified targets) rather than neurotransmitter transporter engagement [2]. This differential pharmacological profile suggests that the 3,5-dichloro substitution pattern confers unique affinity for monoamine transporters not observed with the mono-chlorinated analog.

Dopamine Transporter Neuropharmacology CNS Drug Discovery

Multi-Target Polypharmacology vs. Monochloro Analogs

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine exhibits a polypharmacology profile encompassing MOR agonism (EC₅₀ = 52 nM), MPO inhibition (IC₅₀ = 1 nM), and DAT inhibition (IC₅₀ = 900 nM), as evidenced by multiple independent database entries [1][2][3]. In contrast, the 2-chlorophenyl analog demonstrates activity at MCHR2 (IC₅₀ = 1 nM) and DPP-4 (reported inhibitor), but lacks documented activity at MPO or DAT [4]. Similarly, the 4-chlorophenyl analog shows only weak AChE inhibition (IC₅₀ = 5.86 μM) with no reported opioid or MPO activity [5]. The 3-chlorophenyl analog's reported activities are limited to antimicrobial screening with no documented CNS target engagement [6]. This divergent target engagement profile underscores that the 3,5-dichloro substitution pattern confers a distinct and broader pharmacological footprint compared to mono-chlorinated analogs.

Polypharmacology Chemical Biology Target Deconvolution

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine: Research Applications


MOR Agonist for GPCR Signaling Studies

Given its potent MOR agonist activity (EC₅₀ = 52 nM in cAMP accumulation assays), 2-(3,5-dichlorophenyl)-2-morpholinoethanamine serves as an effective tool compound for investigating μ-opioid receptor signaling pathways, G-protein coupling mechanisms, or developing cellular assays for MOR activation [1]. Its sub-100 nM potency ensures robust signal-to-noise ratios in functional assays, while its distinct 3,5-dichlorophenyl substitution pattern provides a valuable comparator for structure-activity relationship (SAR) studies aimed at optimizing MOR ligand affinity and efficacy.

MPO Inhibition in Inflammatory Disease Models

With exceptional MPO inhibitory activity (IC₅₀ = 1 nM), 2-(3,5-dichlorophenyl)-2-morpholinoethanamine is ideally suited for investigating the role of MPO-mediated oxidative damage in cardiovascular disease (e.g., atherosclerosis, heart failure), neuroinflammation, or autoimmune conditions [1]. Its nanomolar potency allows for effective target engagement at low concentrations, minimizing off-target effects and enabling precise dissection of MPO-dependent pathological mechanisms in cellular and ex vivo models.

DAT Pharmacology for CNS Drug Discovery

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine's sub-micromolar inhibition of dopamine uptake (IC₅₀ = 900 nM) positions it as a useful reference compound for studying dopamine transporter function, developing DAT radioligand binding assays, or serving as a starting point for CNS drug discovery programs targeting monoamine transporters [1]. Its activity at this target, combined with its MOR and MPO activities, makes it a valuable probe for investigating polypharmacology strategies in neuropsychiatric or neurodegenerative disease research.

Multi-Target Polypharmacology Probe

The unique polypharmacology profile of 2-(3,5-dichlorophenyl)-2-morpholinoethanamine—spanning opioid receptors, myeloperoxidase, and dopamine transporters—makes it an exceptional chemical biology probe for investigating multi-target engagement in complex biological systems [1][2][3]. Researchers studying polypharmacology-driven therapeutic strategies, network pharmacology, or target deconvolution in phenotypic screening campaigns will find this compound's well-characterized multi-target profile invaluable for validating hypotheses and interpreting experimental outcomes.

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